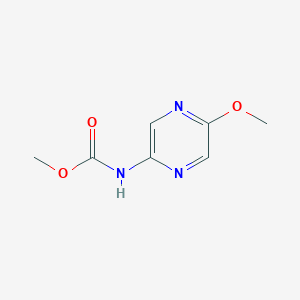
tert-Butyl 3-((ethylsulfonyl)methyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-((ethylsulfonyl)methyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO5S It is a member of the azetidine family, which consists of four-membered nitrogen-containing heterocycles
Métodos De Preparación
The synthesis of tert-Butyl 3-((ethylsulfonyl)methyl)azetidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of tert-butyl 3-oxoazetidine-1-carboxylate, which is then converted to the desired compound through a series of reactions. The key steps include the Horner–Emmons reaction, deprotection of the N-Boc group, and a final sulfonamidation reaction . Industrial production methods often focus on optimizing these steps to improve yield and reduce costs.
Análisis De Reacciones Químicas
tert-Butyl 3-((ethylsulfonyl)methyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines
Aplicaciones Científicas De Investigación
tert-Butyl 3-((ethylsulfonyl)methyl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-((ethylsulfonyl)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes, leading to the modulation of biochemical pathways. In the context of cancer research, it is believed to induce apoptosis (programmed cell death) in cancer cells by interfering with key signaling pathways.
Comparación Con Compuestos Similares
tert-Butyl 3-((ethylsulfonyl)methyl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate: This compound has a similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
tert-Butyl 3-oxoazetidine-1-carboxylate: This is a precursor in the synthesis of the target compound and has different reactivity due to the presence of a carbonyl group.
tert-Butyl 3-((tosyloxy)methyl)azetidine-1-carboxylate: This compound contains a tosyloxy group, which can undergo different substitution reactions compared to the ethylsulfonyl group.
Propiedades
Fórmula molecular |
C11H21NO4S |
|---|---|
Peso molecular |
263.36 g/mol |
Nombre IUPAC |
tert-butyl 3-(ethylsulfonylmethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO4S/c1-5-17(14,15)8-9-6-12(7-9)10(13)16-11(2,3)4/h9H,5-8H2,1-4H3 |
Clave InChI |
SBCPZRJAEDEBPT-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)CC1CN(C1)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 6-chloro-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B13908126.png)


![sodium (2E)-1,1,1-trifluoro-4-[4-(1H-imidazol-1-yl)phenyl]-4-oxobut-2-en-2-olate](/img/structure/B13908137.png)
![(1R, 4R, 5R)-rel-2-Aza-bicyclo[2.2.2]octan-5-ol](/img/structure/B13908144.png)

![5-(2,5-Bis(2-ethylhexyl)-3,6-dioxo-4-(thiophen-2-yl)-2,3,5,6-tetrahydropyrrolo[3,4-c]pyrrol-1-yl)thiophene-2-carbaldehyde](/img/structure/B13908164.png)

![(1S)-2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethanamine](/img/structure/B13908189.png)

![Tert-butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate;hemi(oxalic acid)](/img/structure/B13908205.png)


